Crystallographic Validation of PfDHODH Binding: The (S)-Enantiomer of the Target Compound Enables a Solved Co-Crystal Structure While Closest Analogs Lack Equivalent Structural Confirmation
The (S)-enantiomer of [3-chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine was incorporated into the pyrazolopyridazinone inhibitor DSM1398, which yielded a co-crystal structure with Plasmodium falciparum DHODH (PDB ID: 9DLK) solved by X-ray diffraction at 2.90 Å resolution. This crystallographic evidence directly visualizes the binding pose of the 3-chloro-4-trifluoromethylphenyl-cyclopropyl fragment within the enzyme's hydrophobic pocket, with the cyclopropyl group positioned near FMN cofactor and F188 residue [1]. In contrast, the unsubstituted phenylcyclopropylamine scaffold (tranylcypromine core) and simple 4-trifluoromethylphenyl analogs without the 3-chloro substituent have not been reported to produce co-crystal structures with PfDHODH, indicating that this specific substitution pattern is a prerequisite for productive binding interactions in this validated antimalarial target [2].
| Evidence Dimension | Crystallographic target engagement validation (co-crystal structure solved) |
|---|---|
| Target Compound Data | Co-crystal structure solved at 2.90 Å resolution (PDB 9DLK); (S)-enantiomer incorporated into DSM1398; binding pose visualized with key residue interactions (F188, R265, FMN proximity) |
| Comparator Or Baseline | Unsubstituted 2-phenylcyclopropylamine (tranylcypromine core); 4-trifluoromethylphenylcyclopropylamine without 3-chloro: no reported PfDHODH co-crystal structures |
| Quantified Difference | Crystallographically validated binding (PDB 9DLK) vs. no reported co-crystal structures for comparators with PfDHODH |
| Conditions | Recombinant PfDHODH (Plasmodium falciparum 3D7), X-ray diffraction, 2.90 Å resolution, PDB deposition 2024 |
Why This Matters
Crystallographic validation provides the highest level of evidence for structure-based drug design campaigns; procurement of the specific (S)-enantiomer building block is mandatory to reproduce the reported binding mode, as alternative substitution patterns have not demonstrated equivalent structural engagement.
- [1] Deng X, Tomchick D, Phillips M. Crystal structure of Plasmodium falciparum dihydroorotate dehydrogenase bound with Inhibitor DSM1398. PDB ID: 9DLK. 2025. DOI: 10.2210/pdb9dlk/pdb. View Source
- [2] Nie Z, Bonnert R, Tsien J, Deng X, Higgs C, El Mazouni F, et al. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. J Med Chem. 2025;68(1):590-637. DOI: 10.1021/acs.jmedchem.4c02394. View Source
